6-Aminobenzo[e][1,2,4]triazine-3-carboxylic acid
CAS No.:
Cat. No.: VC17569407
Molecular Formula: C8H6N4O2
Molecular Weight: 190.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6N4O2 |
|---|---|
| Molecular Weight | 190.16 g/mol |
| IUPAC Name | 6-amino-1,2,4-benzotriazine-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H6N4O2/c9-4-1-2-5-6(3-4)10-7(8(13)14)12-11-5/h1-3H,9H2,(H,13,14) |
| Standard InChI Key | UGOGXVXMDZTTFG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1N)N=C(N=N2)C(=O)O |
Introduction
Structural and Electronic Features
Molecular Architecture
The benzo[e] triazine system consists of a fused benzene and 1,2,4-triazine ring. In 6-aminobenzo[e][1,2,] triazine-3-carboxylic acid, the triazine ring is substituted at C(3) with a carboxylic acid group (-COOH) and at C(6) with an amino group (-NH2). This arrangement creates a planar, conjugated system with potential for hydrogen bonding and π-π interactions .
Crystallographic Insights
While no single-crystal data exists for this exact compound, related benzo[e] triazine derivatives exhibit triclinic or monoclinic crystal systems. For example, ethyl 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylate (3e) crystallizes in a triclinic system with unit cell parameters a = 11.71 Å, b = 12.51 Å, and c = 13.82 Å . The carboxylic acid substituent in 6-aminobenzo[e][1, triazine-3-carboxylic acid is expected to enhance intermolecular hydrogen bonding, potentially leading to a denser packing structure compared to ester analogs.
Electronic Effects
The electron-withdrawing carboxylic acid group at C(3) and electron-donating amino group at C(6) create a push-pull electronic configuration. Density functional theory (DFT) calculations on analogous systems reveal that such substituents significantly modulate the HOMO-LUMO gap, with calculated energy gaps ranging from 3.2–4.1 eV depending on substitution patterns .
Synthetic Strategies
Precursor Synthesis
The synthesis of benzo[e] triazine derivatives typically begins with 2-nitroaniline. A representative pathway involves:
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Cyclocondensation: Reaction of 2-nitroaniline with cyanamide in HCl yields 3-aminobenzo[e][1, triazine-1-oxide (82–85% yield) .
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Deoxygenation: Catalytic hydrogenation (H2/Pd) removes the N-oxide group, producing 3-aminobenzo[e] triazine .
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Functionalization:
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C(3) Carboxylic Acid: Introduction via nucleophilic substitution or coupling reactions. Ethyl 2-chloroacetoacetate has been used to generate thiazolo-triazine carboxylic esters, which are hydrolyzed to acids .
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C(6) Amino Group: Achieved through directed ortho-metalation or nitration/reduction sequences.
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Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | NH2CN, HCl, 100°C | 82–85 |
| Deoxygenation | H2, Pd/C, EtOH/EtOAc | >98 |
| C(3) Carboxylation | Ethyl 2-chloroacetoacetate, PPA, microwave | 65–72 |
| Ester Hydrolysis | 10% NaOH, reflux | 89–95 |
Physicochemical Properties
NMR Spectroscopy
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1H NMR: The aromatic proton at C(7) typically resonates at δ 8.7–9.1 ppm (d, J = 8.5 Hz). The -NH2 group appears as a broad singlet at δ 6.2–6.5 ppm .
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13C NMR: The carboxylic acid carbon resonates at δ 168–172 ppm, while C(3) of the triazine ring appears at δ 152–156 ppm .
UV-Vis Absorption
Conjugation across the triazine ring results in strong absorption at λmax = 320–340 nm (ε ≈ 12,000 M−1cm−1), with a shoulder at 280 nm attributed to n→π* transitions .
Biological Activity
Enzyme Inhibition
The triazine core inhibits leucyl-tRNA synthetase (78% inhibition at 15 μg/mL for 5f) . Molecular docking studies suggest the carboxylic acid forms key hydrogen bonds with Asp136 and Arg258 residues in the enzyme active site.
Applications and Future Directions
Pharmaceutical Development
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Antitubercular Agents: Structural analogs show promise against M. tuberculosis .
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Kinase Inhibitors: 3-Aminobenzo-triazines inhibit Src kinase (IC50 = 0.8 μM) .
Materials Science
The planar conjugated system and hydrogen-bonding capacity make this compound a candidate for:
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Organic semiconductors (μh ≈ 0.12 cm²V−1s−1)
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Metal-organic frameworks (MOFs) with Cu(II) or Zn(II) nodes
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